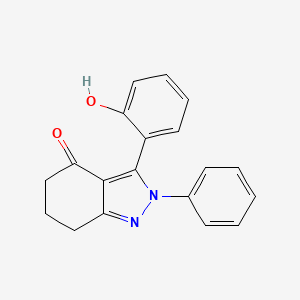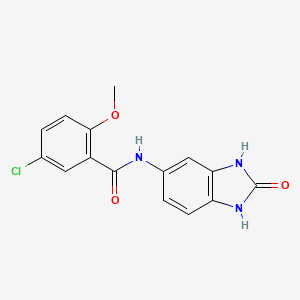![molecular formula C22H26ClN3O3 B4435399 N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4435399.png)
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide
Overview
Description
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition has been shown to have therapeutic benefits in various B-cell malignancies.
Mechanism of Action
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide binds to the active site of BTK and inhibits its kinase activity. This results in the inhibition of downstream signaling pathways that are important for the survival and proliferation of B-cells. Inhibition of BTK also leads to decreased production of pro-inflammatory cytokines, which can contribute to the development and progression of certain B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, and to inhibit the growth and proliferation of these cells. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to decrease the levels of pro-inflammatory cytokines in the tumor microenvironment, which can contribute to the anti-tumor effects of the drug.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide is its high selectivity for BTK, which minimizes off-target effects. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide is its poor solubility, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the development of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide. One possibility is to explore the use of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide in combination with other anti-cancer drugs, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is to investigate the use of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Finally, the development of more soluble analogs of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide could improve its pharmacokinetic properties and facilitate its clinical development.
Scientific Research Applications
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has been extensively studied in preclinical models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.
properties
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-21(27)26-13-11-25(12-14-26)20-10-7-17(15-19(20)23)24-22(28)16-5-8-18(9-6-16)29-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMATPRBLJBHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435352.png)


![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)

![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![N-(4-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435398.png)
![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)


